4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
[125I]SB-258585 is a radiolabeled compound used extensively in scientific research. It is a potent, selective, and orally active antagonist of the serotonin 5-hydroxytryptamine 6 receptor. The compound is particularly valuable for mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain, making it a crucial tool in neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [125I]SB-258585 involves several steps:
Nitration: 1-(2-methoxyphenyl)piperazine is nitrated using potassium nitrate in sulfuric acid to yield a nitro derivative.
Protection: The nitro derivative is protected as the N-Boc derivative.
Reduction: The nitro group is reduced by catalytic hydrogenation over palladium on carbon to yield aniline.
Condensation: The aniline is condensed with 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride to afford the corresponding sulfonamide.
Deprotection: The Boc protecting group is removed with hydrochloric acid in boiling tetrahydrofuran.
Industrial Production Methods: The industrial production of [125I]SB-258585 follows similar synthetic routes but is scaled up to meet the demands of research institutions. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions, particularly involving the iodine atom.
Reduction Reactions: The nitro group in the precursor is reduced to an amine group during synthesis.
Common Reagents and Conditions:
Nitration: Potassium nitrate and sulfuric acid.
Reduction: Palladium on carbon and hydrogen gas.
Condensation: 5-chloro-3-methylbenzothiophene-2-sulfonyl chloride.
Deprotection: Hydrochloric acid and tetrahydrofuran.
Major Products:
Scientific Research Applications
[125I]SB-258585 is used in various scientific research applications:
Neuropharmacology: Mapping the distribution of serotonin 5-hydroxytryptamine 6 receptors in the brain.
Psychiatric Research: Studying the role of serotonin 5-hydroxytryptamine 6 receptors in schizophrenia and other cognitive disorders.
Drug Development: Evaluating the efficacy of potential therapeutic agents targeting serotonin 5-hydroxytryptamine 6 receptors
Mechanism of Action
[125I]SB-258585 acts as an antagonist of the serotonin 5-hydroxytryptamine 6 receptor. By binding to these receptors, it inhibits their activity, which can modulate neurotransmitter release and influence various cognitive and behavioral processes. The compound’s high affinity and selectivity for serotonin 5-hydroxytryptamine 6 receptors make it a valuable tool for studying the molecular pathways involved in neuropsychiatric disorders .
Comparison with Similar Compounds
SB-271046: Another selective antagonist of the serotonin 5-hydroxytryptamine 6 receptor.
SB-214111: A related compound with similar binding properties.
Methiothepin: A non-selective antagonist that also binds to serotonin receptors
Uniqueness of [125I]SB-258585:
Radiolabeling: The incorporation of iodine-125 allows for precise mapping of receptor distribution.
High Affinity and Selectivity: It displays over 100-fold selectivity for serotonin 5-hydroxytryptamine 6 receptors over other receptor subtypes
Properties
Molecular Formula |
C18H22IN3O3S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-(125I)iodanyl-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3/i19-2 |
InChI Key |
BDHMSYNBSBZCAF-GBVACIEGSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])OC |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |
Origin of Product |
United States |
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